

A Researcher's Guide to Cinnamoylglycine Reference Standards

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Compound of Interest		
Compound Name:	Cinnamoylglycine-d2	
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For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. This guide provides a comparative overview of commercially available cinnamoylglycine reference standards, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable standard for your research needs.

Cinnamoylglycine, a metabolite of cinnamic acid, is a biomarker of interest in various fields, including metabolomics and clinical research. Accurate quantification of this compound relies on high-purity, well-characterized reference standards. This guide compares offerings from prominent suppliers to facilitate an informed decision.

Comparison of Cinnamoylglycine Reference Standards

The following table summarizes the specifications of cinnamoylglycine reference standards from various suppliers. This information is based on publicly available data from the suppliers' websites and certificates of analysis.



Supplier	Catalog Number	Purity	Analytical Method for Purity	Formulati on	CAS Number	Molecular Weight
Sigma- Aldrich	16534-24- 0	≥98.0%[1]	HPLC[1]	Neat Solid[1]	16534-24- 0[1]	205.21[1]
MedchemE xpress	HY-77641	95.83%	Not Specified	Solid	16534-24- 0	205.21
MedchemE xpress (Deuterate d)	HY-77641S	99.40%[2]	HPLC[2]	Solid	1219806- 46-8	207.22
Cayman Chemical	10005193	≥98%[3]	Not Specified	Solid[3]	16534-24- 0[3]	205.2[3]
TargetMol	T6529	99.45%	Not Specified	Solid	16534-24- 0	205.21

Experimental Protocols

Accurate quantification of cinnamoylglycine requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, synthesized from established metabolomics research.

HPLC Method for Quantification of Cinnamoylglycine in Urine

This protocol outlines a general method for the analysis of cinnamoylglycine in urine samples.

- 1. Sample Preparation:
- Thaw frozen urine samples on ice.
- Centrifuge the samples at 13,000 x g for 10 minutes to pellet any particulate matter.
- Dilute the supernatant 1:1 with a solution of 0.1% formic acid in water.
- Filter the diluted sample through a 0.22 μm syringe filter into an HPLC vial.



2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-5 min: 5% B
- 5-20 min: 5-95% B (linear gradient)
- 20-25 min: 95% B
- 25-26 min: 95-5% B (linear gradient)
- 26-30 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL.
- Detection: UV at 278 nm.

3. Calibration Curve:

- Prepare a stock solution of the cinnamoylglycine reference standard in methanol.
- Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μg/mL).
- Inject each standard and plot the peak area versus concentration to generate a calibration curve.

LC-MS/MS Method for Quantification of Cinnamoylglycine in Plasma

This protocol provides a general procedure for the sensitive and specific quantification of cinnamoylglycine in plasma samples.

1. Sample Preparation:

- To 100 μ L of plasma, add 300 μ L of ice-cold methanol containing an internal standard (e.g., deuterated cinnamoylglycine).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 15,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.



- Reconstitute the residue in 100 μL of 50% methanol in water.
- Transfer to an LC-MS vial.

2. LC-MS/MS Conditions:

- · LC System: UHPLC system.
- Column: C18 or HILIC column suitable for polar metabolites.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate cinnamoylglycine from other plasma components.
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- MRM Transitions: Monitor for the specific precursor-to-product ion transition for cinnamoylglycine and the internal standard.
- 3. Data Analysis:
- Quantify cinnamoylglycine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Workflow for Cinnamoylglycine Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of cinnamoylglycine in a biological sample using a certified reference standard.

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References

- 1. N-Cinnamoylglycine analytical standard 16534-24-0 [sigmaaldrich.com]
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